molecular formula C19H28ClNO7 B1649287 Desacetyldoronine CAS No. 120481-77-8

Desacetyldoronine

Cat. No.: B1649287
CAS No.: 120481-77-8
M. Wt: 417.9 g/mol
InChI Key: OMHSMPLRLNEBIB-ACAGNQJTSA-N
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Description

Desacetyldoronine is a pyrrolizidine alkaloid (PA) isolated from Emilia sonchifolia, a medicinal herb traditionally used to treat inflammatory diseases, liver disorders, and microbial infections . Structurally, it is a derivative of doronine, a bioactive PA with demonstrated anti-inflammatory properties. This compound lacks the acetyl group present in doronine, which may influence its pharmacokinetic and pharmacodynamic profiles. Like other PAs, this compound has raised concerns due to hepatotoxicity risks, a common issue with pyrrolizidine alkaloids .

Properties

CAS No.

120481-77-8

Molecular Formula

C19H28ClNO7

Molecular Weight

417.9 g/mol

IUPAC Name

(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

InChI

InChI=1S/C19H28ClNO7/c1-11-9-19(26,12(2)20)17(24)28-14-6-8-21(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,25-26H,6-10H2,1-4H3/b13-5-

InChI Key

OMHSMPLRLNEBIB-ACAGNQJTSA-N

SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O

Isomeric SMILES

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)Cl)O

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desacetyldoronine involves multiple steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advanced techniques in organic synthesis and biotechnology may facilitate large-scale production. These methods often involve the use of biocatalysts and optimized reaction conditions to enhance yield and purity .

Comparison with Similar Compounds

Desacetyldoronine is compared here with structurally and functionally related compounds: doronine , floradnin , onetine , 22310115 , and 21159807 . These compounds share a pyrrolizidine backbone but differ in substituents and pharmacokinetic properties.

Structural and Functional Differences
  • Doronine : Parent compound with an acetyl group; higher solubility (level 3) compared to this compound (level 4) .
  • Floradnin/Onetine : Bulkier substituents, leading to lower intestinal absorption (level 2 vs. This compound’s level 0) .
  • 22310115/21159807 : Synthetic derivatives with optimized LogP values (<5), aligning with Lipinski’s Rule of Five .
ADMET Profile Comparison

Key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are summarized below:

Table 1: ADMET Properties of this compound and Analogues

Compound BBB Level Absorption Level Hepatotoxic Level Solubility Level CYP450 2D6 Inhibition PPB Value
This compound 4 0 1 4 0 0
Doronine 4 0 1 3 0 0
Floradnin 4 2 1 4 0 0
Onetine 4 2 1 4 0 0
22310115 4 2 1 4 0 0
21159807 4 2 1 4 0 0

Key Findings :

  • Absorption : this compound and doronine exhibit superior intestinal absorption (level 0) compared to floradnin, onetine, and synthetic derivatives (level 2) .
  • Solubility : this compound and most analogues have optimal solubility (level 4), whereas doronine’s solubility is slightly lower (level 3) .
  • CYP450 2D6/PPB: None inhibit CYP450 2D6, and all have low plasma protein binding (PPB ≤90%), suggesting favorable bioavailability .
Molecular Properties and Drug-Likeness

Table 2: Molecular Properties and Lipinski’s Rule Compliance

Compound Molecular Weight LogP H-bond Acceptors H-bond Donors Lipinski’s Compliance
This compound <500 <5 <10 <5 Yes
Doronine <500 <5 <10 <5 Yes
Floradnin <500 <5 <10 <5 Yes
Onetine <500 <5 <10 <5 Yes
22310115 <500 <5 <10 <5 Yes
21159807 <500 <5 <10 <5 Yes

Key Findings :

  • Low molecular weight (<500) and LogP (<5) enhance membrane permeability and reduce metabolic clearance .
COX-2 Binding Affinity

Molecular docking studies reveal that this compound and its analogues bind to COX-2’s active site with favorable energy scores, comparable to known inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetyldoronine
Reactant of Route 2
Desacetyldoronine

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